Product packaging for 2-Amino-4-methylhexanoic acid(Cat. No.:)

2-Amino-4-methylhexanoic acid

Cat. No.: B8770655
M. Wt: 145.20 g/mol
InChI Key: MBZXSJWDBIIBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methylhexanoic acid is a non-proteinogenic, or non-standard, amino acid of significant interest in pharmaceutical and chemical research. Its molecular formula is C7H15NO2, and it has a molecular weight of 145.20 g/mol . The compound features a central chiral carbon atom, and the (2S)-enantiomer is a commonly studied stereoisform, available under CAS number 19833-02-4 . This structure exemplifies the class of tailor-made amino acids, which are perfectly suited for the design of complex molecules due to their stereogenic center and orthogonal carboxyl and amino functionalities . These properties make them invaluable as building blocks in drug discovery and development, serving as diverse elements for Structure-Activity Relationship (SAR) campaigns and as core components in modern pharmaceuticals . While this specific isomer's detailed mechanism of action is proprietary, amino acids of this class are fundamental in creating three-dimensional structural frameworks with a high degree of chemical and biological functionality . Researchers utilize such specialized amino acids to explore new chemical space in the development of small-molecule therapeutics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B8770655 2-Amino-4-methylhexanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-amino-4-methylhexanoic acid

InChI

InChI=1S/C7H15NO2/c1-3-5(2)4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)

InChI Key

MBZXSJWDBIIBLL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C(=O)O)N

Origin of Product

United States

Stereochemical Aspects and Isomeric Investigations of 2 Amino 4 Methylhexanoic Acid

Characterization of Defined Stereoisomers

The specific three-dimensional arrangement of atoms, or stereoconfiguration, in each isomer of 2-amino-4-methylhexanoic acid leads to distinct physical and biochemical characteristics. Research has focused on isolating and characterizing these individual stereoisomers to understand their specific roles and properties.

The (2S) stereoisomer of this compound, often available as a hydrochloride salt to improve water solubility, is utilized in biochemical and pharmaceutical research. smolecule.com It serves as a valuable reference standard for the identification, quantification, and purity assessment of related compounds in pharmaceutical formulations and biological samples. smolecule.com In biochemical studies, its structural similarity to essential amino acids like leucine (B10760876) allows researchers to investigate protein structure and function. smolecule.com By incorporating this analog, scientists can study the effects of side-chain modifications on protein folding, stability, and activity in a controlled manner. smolecule.com

Table 1: Properties of (2S)-2-Amino-4-methylhexanoic Acid

Property Value
CAS Number 19833-02-4 biosynth.combldpharm.com
Molecular Formula C₇H₁₅NO₂ biosynth.com
Molecular Weight 145.20 g/mol bldpharm.com
IUPAC Name (2S)-2-amino-4-methylhexanoic acid bldpharm.com

| SMILES | CCC(C)CC@HC(O)=O bldpharm.com |

This table is interactive. Click on the headers to sort.

The (2S,4S) isomer, also known as homoisoleucine (Hil), has been a subject of significant interest as a non-canonical amino acid (ncAA). nih.gov It has been identified in nature, specifically in Aesculus californica. nih.gov Researchers have used (2S,4S)-2-amino-4-methylhexanoic acid as a surrogate for leucine to explore the role of hydrophobic forces in protein stability. nih.gov A key study demonstrated that substituting leucine with homoisoleucine in a coiled-coil peptide significantly stabilized the peptide's structure. nih.gov This stabilization is attributed to the larger molecular surface area of the homoisoleucine side chain compared to leucine, which enhances hydrophobic interactions within the protein core. nih.gov

Table 2: Properties of (2S,4S)-2-Amino-4-methylhexanoic Acid

Property Value
CAS Number 78019-28-0 nih.gov
Molecular Formula C₇H₁₅NO₂ nih.gov
Molecular Weight 145.20 g/mol nih.gov
IUPAC Name (2S,4S)-2-amino-4-methylhexanoic acid nih.gov
Synonyms Homoisoleucine (Hil) nih.gov, (4S)-5-methyl-L-leucine nih.gov

| SMILES | CCC@HCC@@HN nih.gov |

This table is interactive. Click on the headers to sort.

Synthetic and Analytical Approaches to Enantiomeric and Diastereomeric Purity

Achieving high enantiomeric and diastereomeric purity is essential for accurately studying the specific properties of each stereoisomer. The presence of multiple chiral centers in this compound necessitates precise control during its synthesis and rigorous analytical methods to verify its stereochemical integrity.

Synthetic strategies for chiral amino acids often employ asymmetric synthesis or enzymatic resolution. Asymmetric approaches may involve the use of chiral auxiliaries or chiral catalysts, such as rhodium-catalyzed asymmetric hydrogenation, to guide the formation of the desired stereoisomer with high enantiomeric excess. vulcanchem.combeilstein-journals.org Biocatalytic methods, using enzymes like transaminases, offer a high degree of stereospecificity and are increasingly favored for their efficiency and environmentally friendly nature. vulcanchem.comresearchgate.net

A range of analytical techniques is used to separate and characterize the stereoisomers and confirm their purity. sci-hub.st

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating enantiomers and diastereomers, allowing for their quantification and the determination of enantiomeric purity.

Mass Spectrometry (MS): Often coupled with HPLC (HPLC-MS), this technique verifies the molecular weight and purity of the compound.

Gas Chromatography (GC): GC on chiral stationary phases is another effective method for the direct separation of derivatized amino acid enantiomers and diastereomers. sci-hub.st

Polarimetry: This technique measures the optical rotation of the purified isomer, which is a characteristic physical property of a chiral molecule and can help confirm its stereochemical configuration.

Impact of Stereochemistry on Molecular Recognition and Interactions

The stereochemistry of an amino acid is a critical determinant of its interaction with other chiral molecules, particularly in biological systems where enzymes and receptors are highly stereospecific. vulcanchem.com The precise three-dimensional structure of each isomer of this compound governs how it fits into the active site of an enzyme or the binding pocket of a receptor.

Research using (2S,4S)-2-amino-4-methylhexanoic acid (homoisoleucine) provides a clear example of this principle. When incorporated into a coiled-coil peptide in place of leucine, the bulkier side chain of homoisoleucine enhances hydrophobic packing in the protein's core. nih.gov This improved packing leads to a significant increase in the thermal stability of the peptide. nih.gov The study found that replacing leucine with homoisoleucine raised the peptide's thermal denaturation temperature by 17°C, demonstrating a direct link between side-chain structure and protein stability. nih.gov

This phenomenon highlights that even subtle differences in the spatial arrangement and size of a side chain, as dictated by stereochemistry, can have profound effects on non-covalent interactions like hydrophobic forces. These forces are fundamental to protein folding, stability, and molecular recognition. Studies on related compounds have also shown that different stereoisomers can exhibit distinct hydrogen-bonding patterns and binding affinities with enzymes due to steric factors and the specific orientation of functional groups.

Advanced Synthetic Methodologies for 2 Amino 4 Methylhexanoic Acid

Chemosynthetic Pathways

Chemosynthetic strategies offer a high degree of flexibility and control over the introduction of structural diversity. For 2-amino-4-methylhexanoic acid, these methods are primarily focused on achieving high stereoselectivity.

The creation of the chiral center at the α-carbon is a critical step in the synthesis of this compound. Several strategies are employed to control the stereochemical outcome of this process.

One of the most established methods involves the use of chiral auxiliaries . These are stereogenic molecules that are temporarily incorporated into the synthetic route to direct the stereoselective formation of new chiral centers. wikipedia.org The auxiliary is later removed, having imparted its chirality to the target molecule. wikipedia.org Common chiral auxiliaries that could be applied to the synthesis of this compound include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.org For instance, an oxazolidinone auxiliary can be acylated and then subjected to diastereoselective alkylation to introduce the 4-methylpentyl side chain. Subsequent cleavage of the auxiliary would yield the desired enantiomer of this compound. wikipedia.org

Catalytic enantioselective synthesis represents a more atom-economical approach. emory.edu This strategy employs a chiral catalyst to favor the formation of one enantiomer over the other. emory.edu For the synthesis of α-amino acids, methods like asymmetric hydrogenation of enamides or the alkylation of glycine Schiff base complexes with a chiral catalyst are prominent. nih.gov The use of a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, followed by alkylation, has been demonstrated for the large-scale asymmetric synthesis of other amino acids and is a viable strategy for this compound. nih.gov

Another approach is the asymmetric Strecker synthesis , where a chiral amine or catalyst is used to control the addition of cyanide to an imine derived from 3-methylpentanal, the corresponding aldehyde for the side chain of this compound. Subsequent hydrolysis of the resulting α-aminonitrile affords the chiral amino acid.

StrategyDescriptionKey Features
Chiral AuxiliariesA chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.orgHigh diastereoselectivity, well-established, requires additional steps for attachment and removal of the auxiliary. wikipedia.org
Catalytic Enantioselective SynthesisA small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. emory.eduHigh atom economy, high enantioselectivity, catalyst development can be challenging. emory.edu
Asymmetric Strecker SynthesisA stereoselective version of the Strecker synthesis using a chiral amine or catalyst.Direct formation of the α-amino nitrile precursor, versatility in substrate scope.

Protecting groups are essential in the multi-step synthesis of complex molecules like this compound to mask reactive functional groups and prevent unwanted side reactions. researchgate.net The choice of protecting groups is governed by the principle of orthogonality , which allows for the selective removal of one protecting group in the presence of others. iris-biotech.de

For the α-amino group, the most common protecting groups are the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. peptide.com The Boc group is acid-labile, while the Fmoc group is removed under basic conditions, a common orthogonal pairing in solid-phase peptide synthesis (SPPS). iris-biotech.decreative-peptides.com The benzyloxycarbonyl (Z or Cbz) group is another widely used amino-protecting group, typically removed by hydrogenolysis. researchgate.net

The carboxylic acid moiety is often protected as an ester, such as a methyl, ethyl, or benzyl ester. Benzyl esters are advantageous as they can be cleaved under similar hydrogenolytic conditions as the Z group.

Novel protecting group strategies focus on improving the efficiency and orthogonality of synthesis. This includes the development of photolabile protecting groups, such as the 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group, which can be removed with UV light, offering an additional layer of orthogonality. researchgate.net Safety-catch protecting groups, which are stable until activated by a specific chemical transformation, also represent an advanced strategy. iris-biotech.de For a non-proteinogenic amino acid like this compound, the selection of a protecting group scheme would be dictated by the subsequent transformations planned, such as its incorporation into a peptide chain.

Protecting GroupAbbreviationCleavage ConditionsOrthogonal to
tert-ButoxycarbonylBocAcid (e.g., TFA)Fmoc, Z (catalytic hydrogenation)
9-FluorenylmethoxycarbonylFmocBase (e.g., piperidine)Boc, Benzyl esters
BenzyloxycarbonylZ or CbzCatalytic HydrogenationBoc, Fmoc
Benzyl esterOBnCatalytic HydrogenationBoc, Fmoc
2-(2-Nitrophenyl)propyloxycarbonylNPPOCUV lightAcid- and base-labile groups

The formation of an amide bond is a fundamental transformation in peptide chemistry and is crucial for creating derivatives of this compound, such as dipeptides or other amide-containing molecules. This reaction, also known as peptide coupling, involves the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another.

A variety of coupling reagents have been developed to promote efficient amide bond formation while minimizing side reactions, particularly racemization of the chiral center. Common classes of coupling reagents include carbodiimides (e.g., dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC)), phosphonium salts (e.g., benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)), and aminium/uronium salts (e.g., (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)). These reagents are often used in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress racemization and improve coupling efficiency.

The synthesis of peptidyl derivatives of unnatural amino acids is a common application of these methods. For example, a similar unnatural amino acid, 2-amino-4-ethylhexanoic acid, has been incorporated into a peptidyl 7-Amino-4-methylcoumarin (B1665955) (AMC) substrate to study enzyme activity. researchgate.net This demonstrates the feasibility of using standard peptide coupling protocols with this compound to create specialized chemical probes and other derivatives.

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers several advantages for the synthesis of chiral molecules, including high stereoselectivity, mild reaction conditions, and environmental compatibility. Enzymes are increasingly being used for the synthesis of non-proteinogenic amino acids. acs.org

Aminotransferases (also known as transaminases) are enzymes that catalyze the transfer of an amino group from a donor molecule (such as an amino acid) to an acceptor molecule (a keto acid), producing a new amino acid and a new keto acid. nih.gov This reaction is highly stereoselective, typically yielding the L-amino acid.

The synthetic utility of aminotransferases lies in their ability to asymmetrically aminate a prochiral keto acid. researchgate.net For the synthesis of this compound, the corresponding α-keto acid, 4-methyl-2-oxohexanoic acid, would serve as the substrate. In the presence of an amino donor (e.g., alanine, aspartate, or isopropylamine) and a suitable aminotransferase, this keto acid could be converted to the desired L-2-amino-4-methylhexanoic acid with high enantiomeric excess. nih.gov The development of engineered aminotransferases with broadened substrate scope has expanded the range of unnatural amino acids that can be synthesized using this method. nih.gov

When a racemic mixture of an amino acid is produced through a non-stereoselective chemical synthesis, enzymatic resolution can be employed to separate the enantiomers. This technique relies on the high stereospecificity of certain enzymes to selectively react with only one enantiomer in the racemic mixture. harvard.eduacs.org

A common method for the resolution of amino acids is kinetic resolution using an acylase . harvard.edu In this process, the racemic amino acid is first chemically acylated (e.g., with acetic anhydride (B1165640) to form the N-acetyl derivative). The resulting racemic N-acyl-2-amino-4-methylhexanoic acid is then treated with an acylase, such as Acylase I from porcine kidney or Aspergillus species. harvard.edu This enzyme specifically hydrolyzes the N-acyl group from the L-enantiomer, leaving the D-enantiomer in its acylated form. harvard.eduharvard.edu The resulting mixture of the free L-amino acid and the N-acyl-D-amino acid can then be separated based on their different physical and chemical properties, such as solubility. google.com This method is widely applicable to a range of unnatural amino acids. harvard.edu

Another approach is dynamic kinetic resolution (DKR) , which combines enzymatic resolution with in situ racemization of the unreacted enantiomer. utoronto.canih.gov This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, thereby overcoming the 50% yield limitation of traditional kinetic resolution. utoronto.ca

TechniqueEnzyme ClassPrinciple of Operation
Asymmetric SynthesisAminotransferasesStereoselective transfer of an amino group to a prochiral keto acid. nih.gov
Kinetic ResolutionAcylases, LipasesSelective enzymatic modification of one enantiomer in a racemic mixture. harvard.edu
Dynamic Kinetic ResolutionRacemases coupled with resolving enzymesCombines enzymatic resolution with the racemization of the unwanted enantiomer. utoronto.ca

Microbial Fermentation and Biotransformation Pathways

The biosynthesis of non-proteinogenic amino acids such as this compound is an area of growing research interest, leveraging cellular machinery for stereoselective production. While direct fermentative pathways dedicated to this compound are not extensively documented in publicly available literature, established bio-manufacturing principles and analogous compound syntheses highlight viable biotransformation strategies. These methods primarily involve the use of engineered microorganisms or isolated enzymes to convert a readily available precursor into the target amino acid.

A prominent and highly effective biotransformation route is the asymmetric amination of the corresponding α-keto acid, 4-methyl-2-oxohexanoic acid. This reaction is typically catalyzed by transaminase (TA) enzymes, also known as aminotransferases. These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the reversible transfer of an amino group from a donor molecule to a keto acid acceptor. researchgate.netnih.gov

The general scheme for this biotransformation is as follows:

4-methyl-2-oxohexanoic acid + Amino Donor <--> (Transaminase) <--> (S)- or (R)-2-Amino-4-methylhexanoic acid + Keto Byproduct

Engineered microbial hosts, such as Escherichia coli, are often employed to overexpress specific transaminases with desired substrate specificity and stereoselectivity. researchgate.net For instance, a study on the production of (S)-2-aminooctanoic acid utilized a transaminase from Chromobacterium violaceum, achieving high conversion efficiency and an enantiomeric excess greater than 98%. nih.gov Similar approaches could be adapted for this compound. The choice of amino donor is critical for driving the reaction equilibrium towards product formation; common donors include L-aspartate, L-alanine, or isopropylamine. researchgate.netnih.gov

Furthermore, research into the natural production of analogous compounds provides insight into potential pathways. For example, the isomer 2-amino-3-methylhexanoic acid has been identified as a naturally occurring product in the mycelia of fungi such as Alternaria sp. and the rice blast fungus Magnaporthe oryzae. nih.gov This suggests that fungal metabolic pathways could be explored and potentially engineered for the production of this compound.

Table 1: Key Enzyme Classes and Microbial Hosts in Non-Proteinogenic Amino Acid Synthesis

Enzyme Class Microbial Host Example Precursor Type Target Product Key Advantages
Transaminases (TAs) Escherichia coli, Chromobacterium violaceum α-keto acids α-amino acids High stereoselectivity, mild reaction conditions
Amino Acid Dehydrogenases (AADHs) Bacillus subtilis α-keto acids α-amino acids Co-factor regeneration is crucial
Acylases / Amidases Pseudomonas putida Racemic N-acyl amino acids or amides Enantiopure α-amino acids Dynamic kinetic resolution possible

Optimization of Reaction Conditions for Research-Scale Production

The chemical synthesis of enantiomerically pure this compound on a research scale necessitates careful optimization of reaction conditions to maximize yield, stereoselectivity, and purity while minimizing byproducts. A common strategy for asymmetric synthesis of such α-amino acids is the diastereoselective alkylation of a chiral glycine enolate equivalent.

In this approach, a glycine Schiff base is complexed with a transition metal (e.g., Ni(II)) and a chiral auxiliary, often derived from a readily available amino acid like proline. mdpi.comrsc.org The resulting complex creates a rigid chiral environment, directing the approach of an alkylating agent to one face of the enolate, thereby inducing asymmetry. The key alkylating agent for this specific synthesis would be a 1-halo-2-methylbutane (e.g., 1-bromo-2-methylbutane).

The optimization of this multi-parameter reaction involves a systematic evaluation of several key variables:

Base: The choice of base is critical for efficient deprotonation to form the nucleophilic enolate without causing degradation of the starting complex or racemization. Bases such as potassium hydroxide (KOH), sodium methoxide (NaOMe), and potassium tert-butoxide are commonly screened. mdpi.com The stoichiometry of the base is also crucial; while a large excess is often used, it was found in a similar synthesis that only a slight excess (e.g., 1.05 equivalents) can be optimal for large-scale preparations, minimizing side reactions. mdpi.com

Solvent: The solvent influences the solubility of the reactants, the stability of the intermediates, and the reaction rate. Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (B52724) (CH3CN), and dimethyl sulfoxide (DMSO) are typically effective for this type of alkylation. mdpi.com

Temperature and Reaction Time: Lower temperatures are generally favored to enhance diastereoselectivity by minimizing the energy of the system and favoring the thermodynamically more stable transition state. Reaction times must be optimized to ensure complete conversion without allowing for byproduct formation or degradation over extended periods.

Stoichiometry of Alkylating Agent: Using a slight excess of the alkylating agent can drive the reaction to completion. However, a large excess can lead to undesired side reactions, such as bis-alkylation. mdpi.com

Inert Atmosphere: To prevent oxidative degradation of the starting complex and intermediates, particularly under strongly basic conditions, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential. mdpi.com

Following the alkylation, the chiral auxiliary and metal are removed, typically via acidic hydrolysis, to release the desired amino acid.

Table 2: Illustrative Optimization of an Alkylation Reaction for an Unnatural Amino Acid Synthesis (Based on an analogous procedure mdpi.com)

Entry Solvent Base (equiv.) Alkylating Agent (equiv.) Temperature (°C) Diastereomeric Excess (d.e.) (%) Yield (%)
1 CH3CN KOH (5.0) 5.0 25 85 65
2 DMSO KOH (5.0) 5.0 25 90 78
3 DMF KOH (5.0) 5.0 25 92 85
4 DMF NaOH (5.0) 1.05 25 88 80
5 DMF KOH/MeOH (1.05) 1.05 0 >98 91
6 DMF KOH/MeOH (1.05) 1.05 -20 >99 93

This systematic optimization process is crucial for developing a robust and reproducible protocol for the research-scale production of optically pure this compound.

Sophisticated Analytical Characterization of 2 Amino 4 Methylhexanoic Acid

High-Resolution Spectroscopic Techniques

Spectroscopy is fundamental to the molecular-level investigation of 2-amino-4-methylhexanoic acid, offering detailed insights into its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy : The proton NMR spectrum allows for the identification of all non-exchangeable protons in the molecule. The chemical shift of the alpha-proton (H-2), directly attached to the carbon bearing the amino and carboxyl groups, is typically observed in the downfield region. The protons of the aliphatic side chain, including the distinct methyl and ethyl groups, resonate in the upfield region of the spectrum. Spin-spin coupling patterns provide crucial information about the connectivity between adjacent protons, confirming the arrangement of the hexanoic acid backbone and the position of the methyl substituent at C-4.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the structure. The carbonyl carbon of the carboxylic acid group characteristically appears at the most downfield position (typically >170 ppm). The alpha-carbon (C-2) is also distinctly shifted due to the influence of the attached nitrogen and oxygen atoms. The remaining aliphatic carbons of the side chain can be assigned based on their chemical shifts and through advanced 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence), which correlates each carbon with its directly attached proton(s).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values serve as an estimation. Actual experimental values may vary based on solvent and other conditions.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-1 (COOH)-~175
C-2 (CH-NH₂)~3.7~55
C-3 (CH₂)~1.7 - 1.9~38
C-4 (CH)~1.5~35
C-5 (CH₂)~1.3~28
C-6 (CH₃)~0.9~11
C-4 Methyl (CH₃)~0.9~19

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the exact molecular weight of this compound and to gain structural information through controlled fragmentation. The compound has a molecular formula of C₇H₁₅NO₂ and a monoisotopic mass of approximately 145.1103 Daltons. nih.govuni.lu

In a typical electrospray ionization (ESI) mass spectrum, the molecule is often observed as its protonated form, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 146.1176. uni.lu Tandem mass spectrometry (MS/MS) experiments involve isolating this parent ion and inducing fragmentation. For amino acids, a characteristic fragmentation pathway is the neutral loss of the carboxylic acid group in the form of formic acid (HCOOH, 46 Da) or the loss of the carboxyl group as a radical (•COOH, 45 Da). researchgate.netuni-muenster.de This results in significant fragment ions that help confirm the identity of the amino acid core structure. Further fragmentation of the aliphatic side chain can also occur, providing additional structural verification. researchgate.net

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of characterization by measuring the Collision Cross Section (CCS) of an ion. The CCS is a measure of the ion's size and shape in the gas phase. Predicted CCS values, often calculated using computational methods, serve as a valuable reference for identifying compounds in complex mixtures. rsc.orgmdpi.com For this compound, predicted CCS values have been calculated for various adducts, providing a unique physicochemical parameter for its identification. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts Data calculated using CCSbase. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺146.11756134.7
[M+Na]⁺168.09950139.8
[M+K]⁺184.07344139.7
[M+NH₄]⁺163.14410154.8
[M-H]⁻144.10300133.0
[M+HCOO]⁻190.10848154.7

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule's chemical bonds. The resulting spectra provide a unique "fingerprint" for this compound, allowing for the identification of its key functional groups.

Amine (N-H) Vibrations : The N-H stretching vibrations of the primary amine group are typically observed in the region of 3000-3400 cm⁻¹. The N-H bending vibration appears around 1500-1650 cm⁻¹.

Carboxylic Acid (O-H and C=O) Vibrations : The O-H stretch of the carboxylic acid group is a very broad band, usually found between 2500 and 3300 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong, sharp peak located around 1700-1750 cm⁻¹. In its zwitterionic form, the compound would show a carboxylate (COO⁻) asymmetric stretch near 1550-1650 cm⁻¹ instead of the C=O stretch.

Alkyl (C-H) Vibrations : The C-H stretching vibrations from the methyl and methylene (B1212753) groups of the hexanoic acid chain are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations are observed in the 1350-1470 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
AmineN-H Stretch3000 - 3400Medium
AmineN-H Bend1500 - 1650Medium
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O Stretch1700 - 1750Strong, Sharp
AlkylC-H Stretch2850 - 2960Medium-Strong
AlkylC-H Bend1350 - 1470Medium

Advanced Chromatographic Separation Methods

Chromatographic techniques are essential for isolating this compound from mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the analysis of non-volatile compounds like this compound. bldpharm.com For purity assessment and quantitation, a reversed-phase HPLC (RP-HPLC) method is commonly employed.

Stationary Phase : A C18 (octadecylsilyl) column is typically used, which separates compounds based on their hydrophobicity.

Mobile Phase : A gradient elution using a mixture of an aqueous solvent (often water with an acid modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) is effective.

Detection : Since this compound lacks a strong UV chromophore, detection can be achieved through several methods. Derivatization with a UV-active agent is one approach. More commonly, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is used. The most specific and sensitive method is coupling the HPLC system to a mass spectrometer (LC-MS), which provides both retention time and mass-to-charge ratio data for unequivocal identification and quantitation. bldpharm.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful tool for the analysis of amino acids, offering significant advantages in terms of resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). The application of UPLC is particularly beneficial for the analysis of complex mixtures and for the separation of closely related isomers, which is often the case with branched-chain amino acids like this compound.

The enhanced resolution in UPLC is achieved through the use of columns packed with smaller particles (typically 1.7 µm), which leads to sharper and narrower peaks. This allows for the baseline separation of isomers that might co-elute in a standard HPLC system. For instance, in the analysis of branched-chain amino acids, UPLC can effectively separate leucine (B10760876), isoleucine, and alloisoleucine, which are often challenging to resolve using other methods. nih.govresearchgate.net

A typical UPLC method for the analysis of this compound would involve a reversed-phase column, such as a C18 column, and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic modifier (e.g., acetonitrile). tandfonline.comcreative-proteomics.com Detection is commonly achieved using mass spectrometry (MS), providing high sensitivity and selectivity. researchgate.net Pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is often employed to enhance the chromatographic properties and detection of the amino acid.

Table 1: Illustrative UPLC Method Parameters for this compound Analysis

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% to 95% B over 5 minutes
Injection Volume 1 µL
Column Temperature 40 °C
Detection Tandem Mass Spectrometry (MS/MS)

This table presents a hypothetical but representative set of UPLC conditions.

The robustness and reproducibility of UPLC methods make them suitable for quantitative analysis in various matrices. researchgate.net The high throughput of UPLC is also a significant advantage in research and quality control settings.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) provides an alternative and powerful technique for the analysis of this compound. However, due to the non-volatile nature of amino acids, a derivatization step is essential prior to GC analysis. mdpi.comsigmaaldrich.com This process converts the polar amino and carboxyl groups into less polar, more volatile functional groups, allowing the compound to be vaporized and separated in the gas phase.

Common derivatization strategies for amino acids include silylation and acylation. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. thermofisher.com Acylation, often performed in a two-step process, involves esterification of the carboxyl group followed by acylation of the amino group. mdpi.comresearchgate.net For example, the amino acid can be esterified with an alcohol (e.g., methanol) and then acylated with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.net

The choice of derivatization reagent is crucial and can influence the stability and fragmentation pattern of the resulting derivative, which is particularly important when using mass spectrometry for detection (GC-MS). springernature.com The resulting volatile derivatives are then separated on a capillary GC column, typically with a non-polar or moderately polar stationary phase.

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids

ReagentDerivative FormedKey Features
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Trimethylsilyl (TMS)Forms volatile by-products that elute with the solvent front. thermofisher.com
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) tert-butyldimethylsilyl (TBDMS)Derivatives are more stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.com
Alkyl chloroformates (e.g., methyl chloroformate) Mixed anhydridesVersatile for both amino and carboxylic acid groups. springernature.com
Pentafluoropropionic anhydride (PFPA) Pentafluoropropionyl (PFP)Used after esterification to create stable and highly electronegative derivatives suitable for electron capture detection. researchgate.net

The selection of the GC column and temperature program is optimized to achieve the best separation of the derivatized amino acid from other components in the sample. GC-MS analysis provides not only retention time data for identification but also mass spectral information that can confirm the structure of the analyte. sigmaaldrich.com

Chiroptical Methods for Stereochemical Assignment

The determination of the absolute configuration of chiral molecules like this compound is a critical aspect of its characterization. Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are indispensable for this purpose.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy are powerful, non-destructive techniques for elucidating the stereochemistry of chiral compounds. mgcub.ac.in ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. mgcub.ac.inwikipedia.org A key feature of an ORD spectrum is the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. The sign of the Cotton effect can be correlated with the absolute configuration of the chiral center. chempap.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com A CD spectrum is a plot of this difference in absorption versus wavelength. Similar to ORD, CD signals are only observed for optically active molecules in the region of their chromophoric absorption. nih.gov The sign and intensity of the CD bands provide valuable information about the stereochemistry and conformation of the molecule. mdpi.com

For this compound, the carboxyl group and the amino group can act as chromophores. The electronic transitions of these groups give rise to CD and ORD signals in the UV region. The analysis of these signals, often in comparison with structurally related compounds of known stereochemistry, allows for the assignment of the absolute configuration (R or S) at the chiral center. mgcub.ac.in

Table 3: Comparison of ORD and CD Spectroscopy

FeatureOptical Rotatory Dispersion (ORD)Circular Dichroism (CD)
Principle Measures the variation of optical rotation with wavelength. wikipedia.orgMeasures the differential absorption of left and right circularly polarized light. jascoinc.com
Output A plot of specific rotation versus wavelength.A plot of ellipticity or differential absorbance versus wavelength.
Key Feature Cotton effect (anomalous dispersion near an absorption band). chempap.orgCD bands corresponding to electronic transitions of chromophores. nih.gov
Application Determination of absolute configuration and conformational analysis. nih.govElucidation of secondary and tertiary structure of biomolecules, stereochemical analysis. jascoinc.comphotophysics.com

The interpretation of ORD and CD spectra can be complex and may require theoretical calculations to support the experimental findings. However, these chiroptical methods provide a definitive and non-invasive means of establishing the stereochemical identity of this compound.

Research into the Biological Context and Bio Origin of 2 Amino 4 Methylhexanoic Acid

Studies on Natural Occurrence and Isolation from Biological Systems

The identification of 2-Amino-4-methylhexanoic acid in biological systems is limited, reflecting its status as an uncommon or "non-standard" amino acid. Unlike the 20 common protein-forming amino acids, its presence is not widespread. However, specific instances and contexts of its occurrence have been reported.

Direct evidence for the production of this compound by microorganisms is not extensively documented in current literature. However, research into related branched-chain amino acids provides a strong basis for inferring its potential microbial origin. Microorganisms, particularly bacteria and fungi, are well-known producers of a vast array of secondary metabolites, including unique amino acids.

For instance, studies on the bacterium Serratia marcescens have shown its ability to produce 2-amino-3-methylhexanoic acid, an isomer of the target compound, particularly when cultured in a medium containing norvaline. nih.gov Furthermore, various filamentous fungi, such as Alternaria sp. and Magnaporthe oryzae, have been confirmed to naturally produce 2-amino-3-methylhexanoic acid. nih.gov The biosynthetic machinery in these organisms is capable of synthesizing amino acids with branched alkyl side chains, suggesting that the production of the 4-methyl isomer is plausible within similar microbial genera possessing analogous enzymatic pathways. The biosynthesis of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine is a fundamental and well-understood pathway in many bacteria, and the enzymes involved sometimes exhibit substrate promiscuity that could lead to the synthesis of novel, structurally related amino acids. nih.govnih.gov

The study of extraterrestrial materials and prebiotic chemical simulations offers a compelling context for the abiotic origin of diverse amino acids, including branched-chain structures. Carbonaceous chondrite meteorites, such as the Murchison meteorite, are rich in organic compounds and have been a primary source for understanding the chemical inventory of the early solar system. nih.gov

Analyses of the Murchison meteorite have identified over 50 different amino acids, the majority of which are not found in terrestrial biology. nih.gov This suite includes a diverse range of C2 through C8 acyclic monoamino alkanoic acids with significant structural variety, including numerous branched-chain forms. nih.gov While this compound has not been explicitly identified, the presence of other non-proteinogenic, branched-chain amino acids is well-established.

Compound NameClassificationSignificance in Meteorites
IsovalineNon-proteinogenic α-dialkyl amino acidFound with L-enantiomeric excess, supporting extraterrestrial origin. nasa.gov
α-Aminoisobutyric acidNon-proteinogenic α-dialkyl amino acidRare on Earth; its presence confirms extraterrestrial origin. nasa.gov
α-MethylnorvalineNon-proteinogenic α-dialkyl amino acidExhibits L-enantiomeric excess, suggesting a non-random formation process. nasa.gov
N-methylglycine (Sarcosine)Non-proteinogenic N-alkyl amino acidIdentified in the Murchison meteorite, supporting abiotic synthesis theories. researchgate.net
β-AlanineNon-proteinogenic β-amino acidA common non-protein amino acid found in meteoritic samples. researchgate.net

The formation of these amino acids is consistent with Strecker-cyanohydrin synthesis, a plausible prebiotic pathway where aldehydes or ketones react with ammonia (B1221849) and hydrogen cyanide. nasa.govyoutube.com Experiments simulating primitive Earth conditions, such as the Miller-Urey experiment, have also demonstrated the formation of various amino acids, including non-proteinogenic ones, from simple inorganic precursors under the influence of an energy source like an electric discharge. nih.govwikipedia.org The structural diversity observed in both meteoritic samples and simulation experiments suggests that a C7 branched-chain structure like this compound is a plausible product of abiotic chemical evolution.

Biosynthetic Pathway Elucidation and Enzyme Characterization

A specific, dedicated biosynthetic pathway for this compound has not been fully elucidated. However, based on the well-characterized pathways for common branched-chain amino acids (BCAAs), a hypothetical route can be proposed. This route would likely involve enzymes homologous to those in the leucine and isoleucine synthesis pathways. researchgate.net

The biosynthesis of BCAAs in microorganisms typically begins with common central metabolites. The proposed pathway for this compound would likely diverge from these established routes by utilizing different initial substrates or through the action of enzymes with relaxed substrate specificity.

Proposed PrecursorPotential OriginRole in Proposed Pathway
α-KetomethylvalerateMetabolism of isoleucineCould serve as a substrate for chain extension.
Propionyl-CoAFatty acid metabolismCould condense with a keto acid to initiate the branched-chain synthesis.
α-KetocaproateMetabolism of norleucine or lysine (B10760008)A potential direct precursor that could undergo methylation.
Pyruvate and Acetyl-CoAGlycolysis and central metabolismFundamental building blocks for assembling the carbon skeleton through a series of condensation and isomerization steps, analogous to leucine synthesis.

The construction of the C7 backbone of this compound would likely involve a condensation reaction similar to that catalyzed by isopropylmalate synthase in the leucine pathway, followed by isomerization and oxidative decarboxylation steps.

The enzymatic steps required to synthesize this compound are expected to mirror those of the canonical BCAA pathway. The final and crucial step in almost all amino acid biosynthesis is the addition of an amino group, typically catalyzed by a transaminase. nih.gov

Proposed Enzymatic Steps:

Condensation: An acetyl-CoA molecule condenses with a branched-chain α-keto acid (e.g., α-keto-β-methylvalerate) in a reaction catalyzed by a synthase, likely a homolog of LeuA (α-isopropylmalate synthase).

Isomerization: The resulting intermediate undergoes dehydration and rehydration, catalyzed by an isomerase or dehydratase/hydratase pair, analogous to LeuC/D (isopropylmalate isomerase).

Oxidative Decarboxylation: The isomerized product is then dehydrogenated, catalyzed by a dehydrogenase, similar to LeuB (β-isopropylmalate dehydrogenase), to yield the final α-keto acid precursor, α-keto-γ-methylcaproic acid.

Transamination: The final step involves the transfer of an amino group from a donor molecule, such as glutamate (B1630785) or alanine, to the α-keto acid. This reaction is catalyzed by a branched-chain aminotransferase (BCAT), an enzyme class known for broad substrate specificity, to produce this compound. nih.gov

Metabolic Integration and Transformation Research

Once synthesized or assimilated, non-proteinogenic amino acids like this compound can have several metabolic fates. Research in this area is crucial for understanding their biological role and potential applications.

The intestinal microbiota plays a significant role in the metabolism of various amino acids that escape digestion in the upper gastrointestinal tract. mdpi.com These amino acids can be fermented by gut bacteria to produce a range of metabolites, including short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs). mdpi.com It is plausible that this compound could be catabolized by gut microbes. The initial step would likely be deamination, converting it back to its corresponding α-keto acid. This keto acid could then enter central metabolism, potentially being broken down via pathways similar to β-oxidation of fatty acids, ultimately yielding smaller molecules like acetyl-CoA and propionyl-CoA that can be used for energy by the host or other microbes.

Alternatively, the carbon skeleton of metabolized amino acids can be used as a precursor for the synthesis of other molecules. khanacademy.org In some organisms, non-standard amino acids are incorporated into secondary metabolites, such as peptide antibiotics or toxins, through the action of non-ribosomal peptide synthetases (NRPSs). These enzymatic complexes are known for their ability to incorporate a wide variety of non-proteinogenic amino acids, suggesting a potential role for this compound as a building block in natural product biosynthesis.

Computational and Theoretical Studies of 2 Amino 4 Methylhexanoic Acid

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulation techniques are indispensable for exploring the behavior of molecules, from their preferred shapes to their interactions with complex biological systems.

Computational methods such as molecular mechanics force fields are typically employed to systematically rotate bonds and calculate the potential energy of the resulting structures, thereby mapping the potential energy surface. However, a detailed conformational landscape analysis specifically for 2-amino-4-methylhexanoic acid, identifying its global and local energy minima, is not extensively documented in publicly available scientific literature. Such a study would be valuable for parameterizing force fields used in larger-scale simulations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery and for understanding enzymatic mechanisms. In the context of this compound, docking studies could elucidate how it interacts with the active sites of enzymes, such as aminoacyl-tRNA synthetases, or how it might fit into ligand-binding pockets of various receptors.

Despite the utility of this approach, specific molecular docking studies featuring this compound as a ligand to explore its binding modes and affinities with specific protein targets are not readily found in peer-reviewed literature.

One of the most significant applications of unnatural amino acids in computational and experimental work is to probe the forces that govern protein stability and folding. By introducing novel side chains, researchers can systematically alter properties like size, shape, and hydrophobicity to test theoretical models of protein structure.

In a related context, (2S,4S)-2-amino-4-methylhexanoic acid, also known as homoisoleucine (Hil), was used to replace leucine (B10760876) residues at the hydrophobic 'd' positions of a coiled-coil peptide. This substitution led to a substantial stabilization of the peptide's structure, increasing its melting temperature by approximately 17°C. This increased stability was attributed to the larger hydrophobic surface area of the homoisoleucine side chain compared to leucine, enhancing the hydrophobic interactions that drive the formation of the coiled-coil.

Peptide VariantAmino Acid at 'd' positionsMelting Temperature (°C)Change in Stability (°C)
Leu-A1Leucine58.7 ± 0.2Reference
Hil-A1Homoisoleucine75.8 ± 0.1+17.1

This interactive table summarizes the experimental data on the thermal stability of coiled-coil peptides, showing the significant stabilizing effect of substituting Leucine with Homoisoleucine (this compound).

These findings underscore how the incorporation of this compound can be used as a tool, in conjunction with molecular dynamics simulations and free energy calculations, to refine our understanding of the forces that maintain protein architecture.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed view of a molecule's electronic structure, which governs its geometry, reactivity, and spectroscopic properties.

Methods like Density Functional Theory (DFT) can be used to calculate the distribution of electrons within this compound. From this, properties such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and atomic charges can be determined. These descriptors are fundamental for predicting the molecule's reactivity—for instance, identifying sites susceptible to nucleophilic or electrophilic attack.

While these methods are powerful, specific published studies detailing a comprehensive quantum chemical analysis of the electronic structure and reactivity of this compound are not available in the current body of scientific literature.

Quantum chemistry is also a valuable tool for predicting spectroscopic properties, which can aid in the experimental characterization of new compounds. By calculating the magnetic shielding around each nucleus, it is possible to predict NMR chemical shifts (¹H and ¹³C). Similarly, by calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted.

These predictions are most accurate when performed on a set of low-energy conformers, as the observed spectrum is a population-weighted average of the spectra of individual conformers. However, at present, detailed computational studies predicting the NMR or vibrational spectra of this compound have not been published.

Applications of 2 Amino 4 Methylhexanoic Acid in Chemical Biology and Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

As a non-canonical amino acid with two stereocenters, (2S,4S)-2-amino-4-methylhexanoic acid presents a valuable chiral synthon for the construction of enantiomerically pure molecules. Its defined stereochemistry and functional handles—the amine and carboxylic acid—allow for its use as a foundational element in stereoselective synthesis.

The structural framework of 2-amino-4-methylhexanoic acid is incorporated into more complex natural products, indicating its role as a chiral precursor. For example, a related structure, (2S,4S,6S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid, is a constituent of the peptide antibiotics known as leucinostatines. researchgate.net The stereocontrolled synthesis of this complex amino acid derivative highlights the utility of the 4-methyl-substituted backbone in building intricate, biologically active molecules. researchgate.net While direct applications of this compound as a starting material in the total synthesis of other complex molecules are not widely documented in available literature, its presence within natural product scaffolds underscores its potential as a chiral building block.

Current scientific literature does not provide specific examples of this compound being utilized as a key reagent in the synthesis of novel heterocyclic compounds.

Reagent in Peptide and Peptidomimetic Chemistry

The unique side chain of this compound, also known as homoisoleucine (Hil), makes it an attractive substitute for canonical amino acids like leucine (B10760876) in peptide chemistry. Its larger hydrophobic surface area can influence peptide conformation, stability, and biological activity.

Homoisoleucine has been successfully incorporated into synthetic peptides to act as a surrogate for leucine, effectively influencing the peptide's secondary structure. In a study involving the coiled-coil peptide A1, which features six heptad repeats, all six leucine residues at the core 'd' positions were replaced with (2S,4S)-2-amino-4-methylhexanoic acid. nih.gov

Spectroscopic analysis using circular dichroism confirmed that the resulting peptide, Hil-A1, maintained a distinct α-helical structure, similar to the native Leu-A1 peptide. nih.gov The characteristic minima at 208 and 222 nm in the circular dichroism spectra of both peptides affirmed their helical content, demonstrating that the incorporation of homoisoleucine is well-tolerated and preserves the intended conformational fold. nih.gov This highlights its utility in controlling and maintaining specific secondary structures in de novo peptide design.

The substitution of canonical amino acids with homoisoleucine can significantly modify the biophysical properties of peptidic scaffolds, particularly their stability. The rationale for this substitution is based on increasing the hydrophobic surface area of the side chain, which can enhance stabilizing hydrophobic interactions within the core of a folded peptide. nih.gov

In the case of the A1 coiled-coil peptide, replacing the six leucine residues with homoisoleucine resulted in a substantial stabilization of the structure. nih.gov This was quantified by measuring the thermal melting temperature (Tm), which is the temperature at which half of the peptide is unfolded. The homoisoleucine-containing peptide (Hil-A1) exhibited a melting temperature 17°C higher than the native leucine-containing peptide (Leu-A1). nih.gov This marked increase in thermal stability demonstrates the profound impact of homoisoleucine on modifying a peptide's properties, making it a valuable tool for designing more robust and stable peptidic scaffolds. nih.gov

Amino Acid Substitution in Peptide A1Increase in Melting Temperature (ΔTm) vs. Leu-A1Reference
(2S,4S)-2-amino-4-methylhexanoic acid (Hil)+17°C nih.gov
(2S,4R)-Trifluoroleucine (Tfl)+16°C nih.gov

This table compares the stabilizing effect of substituting leucine with homoisoleucine versus another non-canonical amino acid, trifluoroleucine, in the A1 peptide.

There are no specific examples in the reviewed scientific literature of this compound being used in the development of molecular probes for biological systems. While related unnatural amino acids have been attached to fluorescent reporters like 7-amino-4-methylcoumarin (B1665955) (AMC) to create substrates for detecting protease activity, this application has not been documented for this compound itself. researchgate.net

Exploration in Materials Science Research (e.g., Bio-inspired Polymers)

The incorporation of unnatural amino acids into polymer chains is a burgeoning area of materials science, aiming to create novel materials with tailored properties that draw inspiration from natural proteins. stanford.edu While direct research specifically detailing the polymerization of this compound is limited, the principles established from studies on polymers containing other non-proteinogenic amino acids with alkyl side chains provide a strong foundation for understanding its potential contributions to bio-inspired polymers.

The unique branched alkyl side chain of this compound is expected to significantly influence the physicochemical properties of polymers into which it is incorporated. The presence of the methyl group introduces a chiral center and steric hindrance, which can affect chain packing, morphology, and ultimately the macroscopic properties of the resulting material.

Detailed Research Findings:

Research on polymers functionalized with various alkyl side chains has demonstrated a clear correlation between the side chain structure and the material's thermal and mechanical properties. It is a general principle that the length and branching of alkyl side chains can alter the glass transition temperature (Tg), tensile strength, and elasticity of polymers. rsc.orgnih.gov

For instance, studies on poly(n-alkyl acrylates) and poly(n-alkyl methacrylates) have shown that increasing the length of the alkyl side chain leads to a broader glass transition region and a decrease in the storage modulus. researchgate.net Conversely, the introduction of bulky or branched side chains can increase the glass transition temperature and enhance the mechanical robustness of a material. acs.org

In the context of bio-inspired polymers, the incorporation of this compound could lead to materials with enhanced thermal stability and specific mechanical responses. The hydrophobic nature of its side chain would also influence the polymer's interaction with aqueous environments, making it a candidate for applications requiring controlled hydrophobicity.

The synthesis of polymers containing this compound could be achieved through various polymerization techniques. Chemoenzymatic polymerization methods have been shown to be effective for creating polypeptides with periodic nylon units, offering a potential route for the inclusion of this unnatural amino acid. rsc.orgrsc.org Additionally, thermal polymerization of amino acids, particularly lysine (B10760008) which also possesses a branched structure, has been shown to yield hyperbranched polymers with unique properties. nih.govresearchgate.net A similar approach could foreseeably be applied to this compound.

The table below summarizes the expected influence of incorporating this compound into a polymer backbone, based on established research on similar structures.

PropertyExpected Influence of this compound IncorporationRationale based on Analogous Research
Glass Transition Temperature (Tg) Likely to increaseThe bulky, branched side chain restricts chain mobility, similar to findings in other polymers with sterically demanding side groups. acs.org
Mechanical Strength Potential for increased toughness and tensile strengthIonic aggregates formed by functionalized side chains can act as physical cross-links, enhancing mechanical properties. rsc.org
Solubility Decreased solubility in polar solventsThe hydrophobic alkyl side chain will reduce the overall polarity of the polymer.
Thermal Stability Potentially enhancedThe introduction of long alkyl side chains has been shown to increase the decomposition temperature of polymers. acs.org
Morphology Altered chain packing and potential for microphase separationThe irregular structure of the side chain can disrupt crystalline packing, leading to more amorphous or complex morphologies. nih.gov

While direct experimental data for polymers exclusively containing this compound is not yet prevalent in published literature, the existing body of research on analogous systems strongly supports its potential as a valuable monomer for the creation of novel bio-inspired materials with tunable thermal and mechanical properties. Further research into the synthesis and characterization of such polymers is warranted to fully explore their capabilities.

Emerging Research Directions and Future Perspectives for 2 Amino 4 Methylhexanoic Acid

Advancements in Sustainable Synthesis Methodologies

The growing emphasis on green chemistry is driving the development of sustainable methods for the synthesis of chiral molecules like 2-amino-4-methylhexanoic acid. Traditional chemical synthesis routes often involve harsh conditions, hazardous reagents, and the production of significant waste. In contrast, modern biocatalytic and chemoenzymatic approaches offer environmentally benign alternatives that are highly selective and efficient.

Recent advancements in the synthesis of chiral amines have highlighted the potential of enzymes such as transaminases, amine dehydrogenases, and imine reductases. manchester.ac.uknih.gov These biocatalysts can be engineered to exhibit high stereoselectivity, enabling the production of enantiomerically pure amino acids under mild, aqueous conditions. nih.gov For instance, the reductive amination of a corresponding keto acid precursor using an engineered amine dehydrogenase presents a promising green route to this compound. This method utilizes ammonia (B1221849) as the amino donor and a cofactor such as NAD(P)H, which can be regenerated in situ, leading to a highly atom-economical process. nih.gov

Synthesis ApproachKey FeaturesPotential Advantages for this compound
Biocatalysis Use of enzymes (e.g., transaminases, amine dehydrogenases)High stereoselectivity, mild reaction conditions, reduced environmental impact.
Chemoenzymatic Combination of chemical and enzymatic steps in one potIncreased efficiency, fewer purification steps, improved yields.
Whole-cell Catalysis Utilization of engineered microorganismsCost-effective, cofactor regeneration in vivo, simplified process.

Discovery of Novel Biological Functions and Pathways

While this compound is considered a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in proteins, it has been identified in the plant Aesculus californica. The presence of this compound in a natural source suggests it may have a specific biological role. Non-proteinogenic amino acids in plants can serve various functions, including defense against herbivores, nitrogen storage, and as signaling molecules. cultivatorphytolab.comomicsonline.orgresearchgate.net

A compelling area of future research is the investigation of this compound as a plant elicitor. A structurally similar compound, 2-amino-3-methylhexanoic acid, has been shown to induce plant resistance against both temperature stress and pathogen attack. nih.gov It is plausible that this compound could exhibit similar bioactivity, potentially acting as a natural and biodegradable agent for crop protection. Further studies are needed to explore its effect on plant defense pathways and its potential as a sustainable alternative to synthetic pesticides.

Beyond its role in plants, the unique structure of this compound makes it an interesting candidate for pharmacological screening. The incorporation of non-proteinogenic amino acids into peptides can enhance their stability, receptor affinity, and pharmacokinetic properties. nih.gov Therefore, derivatives of this compound could be synthesized and screened for a variety of therapeutic activities.

Potential Biological RoleResearch FocusImplication
Plant Defense Investigating its function in Aesculus californica and its potential as a plant elicitor in crops.Development of novel, biodegradable agrochemicals.
Signaling Molecule Exploring its involvement in plant signaling pathways in response to stress.Understanding plant biochemistry and stress responses.
Pharmacological Agent Screening for activity in various disease models.Discovery of new therapeutic leads.

Development of High-Throughput Screening for Research Applications

High-throughput screening (HTS) is a powerful tool for accelerating scientific discovery in various fields, including biocatalysis and drug development. nih.gov The development of HTS assays tailored for this compound and related compounds is crucial for unlocking their full potential.

In the context of sustainable synthesis, HTS can be employed to rapidly screen vast libraries of engineered enzymes for their ability to produce this compound with high efficiency and stereoselectivity. mdpi.com Fluorogenic and chromogenic substrates can be designed to detect the desired enzymatic activity, allowing for the rapid identification of superior biocatalysts. doaj.org

For the discovery of novel biological functions, HTS platforms can be used to screen libraries of compounds, including peptides and small molecules containing the this compound scaffold, for specific biological activities. nih.govacs.org For example, libraries of peptides incorporating this amino acid could be screened for their ability to bind to a particular protein target or to inhibit a specific enzyme. The use of mega-high-throughput screening platforms, capable of analyzing millions of compounds per minute, will significantly accelerate this process. nih.govacs.org

HTS Application AreaScreening TargetDesired Outcome
Biocatalyst Engineering Enzyme librariesIdentification of highly active and selective enzymes for synthesis.
Drug Discovery Compound and peptide librariesDiscovery of new molecules with therapeutic potential.
Materials Science Polymer and peptide librariesIdentification of materials with novel self-assembly or functional properties.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique structural properties of this compound position it as a valuable building block for interdisciplinary research, particularly at the intersection of chemistry, biology, and materials science. The incorporation of non-proteinogenic amino acids into peptides and polymers can impart novel functions and properties, leading to the development of advanced biomaterials. researchgate.netyoutube.com

The hydrophobic and branched nature of the this compound side chain can influence the self-assembly of peptides into well-defined nanostructures such as nanotubes, nanovesicles, and hydrogels. rsc.orgwikipedia.org These self-assembled materials have a wide range of potential applications in biomedicine, including drug delivery, tissue engineering, and regenerative medicine. By strategically placing this compound within a peptide sequence, it may be possible to control the morphology and mechanical properties of the resulting biomaterial. mdpi.comnih.gov

Furthermore, the creation of bio-inspired materials that mimic the complexity and functionality of natural systems is a rapidly growing field. mdpi.comudel.edu By incorporating this compound and other non-proteinogenic amino acids into protein-based materials, researchers can expand the chemical diversity beyond the 20 canonical amino acids and create materials with tailored properties for specific applications. acs.org This interdisciplinary approach holds great promise for the development of next-generation materials with unprecedented capabilities.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are critical for structural elucidation of 2-amino-4-methylhexanoic acid in natural product discovery?

  • Methodological Answer : For novel peptide-bound derivatives (e.g., microcolin lipopeptides), a combination of nuclear magnetic resonance (NMR) for stereochemical analysis and high-resolution mass spectrometry (HR-MS) for molecular formula determination is essential. Advanced Marfey's analysis is required to resolve stereochemistry of non-proteinogenic amino acids like this compound . For plant-derived isolates (e.g., from Aesculus californica), HPLC-MS and TLC are used for purity assessment, supplemented by X-ray crystallography for absolute configuration confirmation when crystallizable .

Q. How can researchers optimize extraction protocols for this compound from natural sources?

  • Methodological Answer :

  • Plant material : Use polar solvents (e.g., methanol-water mixtures) for extraction, followed by ion-exchange chromatography to isolate amino acids. Validate yields via HPLC-UV with derivatization (e.g., ninhydrin) .
  • Marine cyanobacteria : Employ solid-phase extraction (SPE) with C18 cartridges after lyophilization. Fractionate using reverse-phase HPLC and confirm presence via LC-MS/MS .
  • Critical Note : Adjust pH to 6–8 during extraction to preserve the compound’s stability, as acidic/basic conditions may degrade its methyl-branched chain .

Advanced Research Questions

Q. What contradictory findings exist regarding the biological activity of this compound-containing peptides, and how can they be resolved?

  • Data Contradiction Analysis :

  • reports cytotoxicity against H-460 lung cancer cells (IC50: 6 nM–5.0 μM), while associates structurally similar cyclopropane amino acids with anti-inflammatory activity (e.g., COX-2 inhibition). Contradictions may arise from:
  • Structural context : Activity depends on peptide backbone modifications (e.g., lipid tail length in microcolins) .
  • Assay models : Cytotoxicity assays (cancer cell lines) vs. anti-inflammatory models (e.g., carrageenan-induced edema) measure divergent pathways .
  • Resolution Strategy : Perform comparative structure-activity relationship (SAR) studies using synthetic analogs to isolate the contributions of the amino acid vs. peptide framework. Use transcriptomic profiling to identify target pathways in both cancer and inflammation models .

Q. How do synthetic and biosynthetic routes to this compound differ in scalability and stereochemical control?

  • Methodological Comparison :

Parameter Synthetic Route Biosynthetic Route
Stereocontrol Requires chiral auxiliaries (e.g., Evans’ oxazolidinones), increasing step count Enzymatic catalysis (e.g., aminotransferases) ensures high enantiomeric excess
Scalability Limited by multi-step purification (e.g., column chromatography) Fermentation-based production offers higher scalability but lower purity (~70–85%)
Yield Optimization Use flow chemistry to accelerate nitro reduction and alkylation steps Engineer microbial strains (e.g., E. coli) to overexpress rate-limiting enzymes
  • Key Challenge : Balancing cost-efficiency (synthetic) vs. sustainability (biosynthetic) for large-scale applications.

Q. What computational tools are effective in predicting the role of this compound in peptide bioactivity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model peptide-lipid bilayer interactions to assess how the methyl-branched side chain enhances membrane penetration (critical for cytotoxicity) .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets like COX-2 or ion channels, comparing results with experimental IC50 data .
  • Machine Learning : Train models on public databases (e.g., ChEMBL) to correlate structural descriptors (e.g., LogP, polar surface area) with observed bioactivity .

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